Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione is a complex organic compound that features an imidazo[1,2-A]pyrimidine core. This heterocyclic structure is known for its significant role in medicinal chemistry due to its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in drug development and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-A]pyrimidine derivatives with ethoxy compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide; often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione can be compared with other imidazo[1,2-A]pyrimidine derivatives:
Imidazo[1,2-A]pyridine: Similar in structure but lacks the ethoxy and sulfanyl groups, leading to different biological activities.
Imidazo[1,2-A]pyrimidine: The parent compound, which serves as the core structure for various derivatives.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the sulfanyl group in the target compound
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C10H11N3OS2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
O-ethyl imidazo[1,2-a]pyrimidin-2-ylmethylsulfanylmethanethioate |
InChI |
InChI=1S/C10H11N3OS2/c1-2-14-10(15)16-7-8-6-13-5-3-4-11-9(13)12-8/h3-6H,2,7H2,1H3 |
InChI Key |
ASULFEKWGRMHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC1=CN2C=CC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.